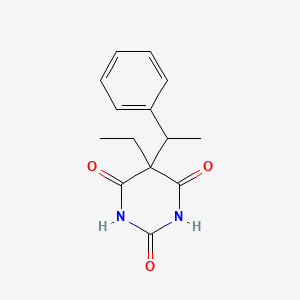
4-Nitrophenyl 2,4,6-trimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and three methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,4,6-trimethylbenzoate typically involves the esterification of 2,4,6-trimethylbenzoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylbenzoic acid and 4-nitrophenol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Aminophenyl 2,4,6-trimethylbenzoate.
Substitution: Various substituted phenyl 2,4,6-trimethylbenzoates depending on the nucleophile used.
Hydrolysis: 2,4,6-Trimethylbenzoic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in enzyme assays to study esterases and hydrolases, as the hydrolysis product 4-nitrophenol is easily detectable by UV-Vis spectroscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2,4,6-trimethylbenzoate primarily involves its hydrolysis to release 4-nitrophenol and 2,4,6-trimethylbenzoic acid. The hydrolysis can be catalyzed by enzymes such as esterases, which cleave the ester bond. The released 4-nitrophenol can then participate in various biochemical pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar ester compound with an acetate group instead of a trimethylbenzoate group.
4-Nitrophenyl benzoate: Similar ester compound with a benzoate group instead of a trimethylbenzoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a trimethylbenzoate group.
Uniqueness
4-Nitrophenyl 2,4,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzoate moiety, which can influence its reactivity and steric properties. This compound’s specific structure makes it a valuable tool for studying the effects of steric hindrance on esterification and hydrolysis reactions.
Eigenschaften
CAS-Nummer |
70076-07-2 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10-8-11(2)15(12(3)9-10)16(18)21-14-6-4-13(5-7-14)17(19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
ZODXLTICRHVRCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


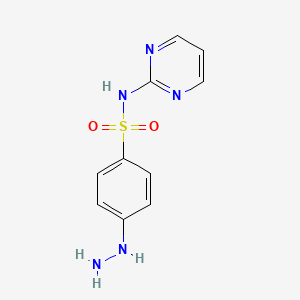
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)


![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
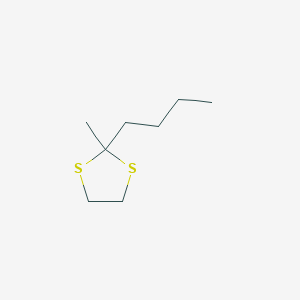
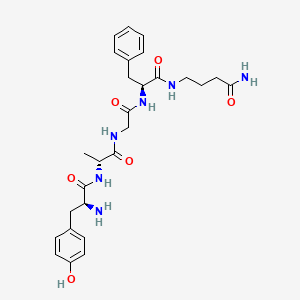

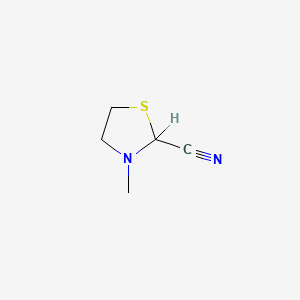
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

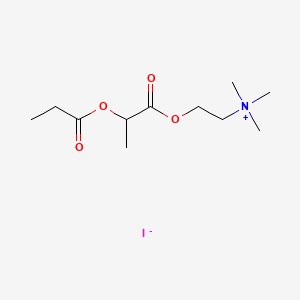
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
